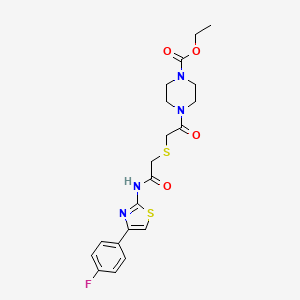
N1-(3-chloro-4-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-chloro-4-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide, commonly known as CFTR corrector, is a chemical compound that has gained significant attention in the field of scientific research. CFTR correctors are designed to treat cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.
Wissenschaftliche Forschungsanwendungen
Antimalarial Research
One significant application of this compound is in antimalarial research. Krake et al. (2017) identified a related compound as a modest inhibitor of Plasmodium falciparum NF54, the causative agent of malaria. They studied various derivatives to enhance potency and metabolic stability, which is crucial in developing effective antimalarial drugs (Krake et al., 2017).
Neurokinin-1 Receptor Antagonism
Harrison et al. (2001) explored compounds with a similar structure for their potential as neurokinin-1 receptor antagonists. These compounds show promise in clinical applications for conditions like emesis and depression (Harrison et al., 2001).
Herbicide Detection
Zimmerman et al. (2002) focused on the detection of herbicides in natural water, including compounds structurally related to N1-(3-chloro-4-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide. Understanding the environmental impact and monitoring of these compounds is essential for ecological health (Zimmerman et al., 2002).
Antimicrobial Activity
The compound's antimicrobial activity is another area of interest. Ramadan and El‐Helw (2018) synthesized derivatives with potential antibacterial and antifungal activities. Research in this area could lead to new antimicrobial agents (Ramadan & El‐Helw, 2018).
HIV Treatment
Borkow et al. (1999) investigated a thiocarboxanilide derivative, which shares structural similarities with this compound, for its effectiveness against HIV-1. The study found that combining this compound with AZT could restore antiviral activity against AZT-resistant HIV-1 (Borkow et al., 1999).
Synthesis of Novel Heterocycles
In the field of organic chemistry, Mamedov et al. (2016) demonstrated a synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting the versatility of similar compounds in creating diverse chemical structures (Mamedov et al., 2016).
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O3S/c18-12-8-10(3-5-13(12)19)21-17(23)16(22)20-9-11-4-6-14(24-11)15-2-1-7-25-15/h1-8H,9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYYAOJODBBMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2556286.png)
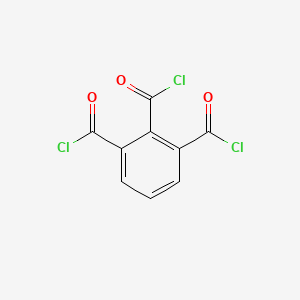
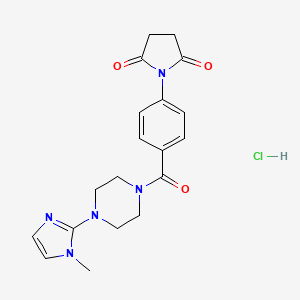
![2-[4-(Aminomethyl)phenyl]propan-2-ol](/img/structure/B2556290.png)
![(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2556292.png)

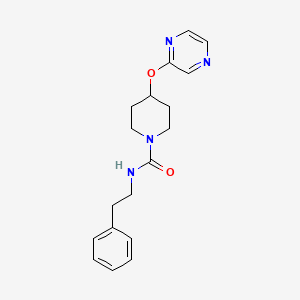
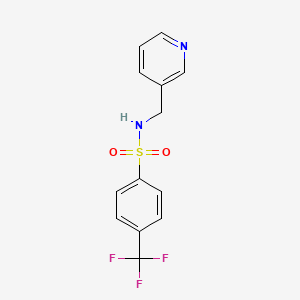
![2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B2556298.png)
![2-[1-(Azepan-1-ylsulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2556300.png)
